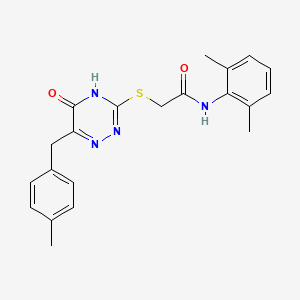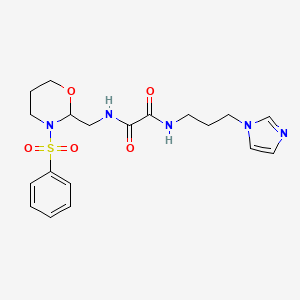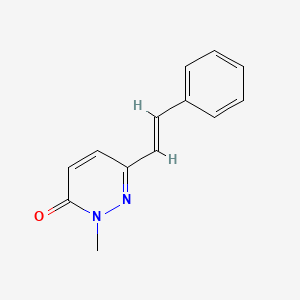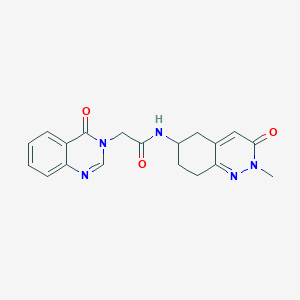
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural and Chemical Properties The research into compounds related to N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide often focuses on their structural aspects, chemical properties, and potential for forming salt and inclusion compounds. Studies have shown that certain amide-containing isoquinoline derivatives exhibit interesting behaviors when interacting with mineral acids, leading to the formation of gels or crystalline solids depending on the acid used. These structural properties are crucial for understanding the potential applications of these compounds in various fields, including pharmaceuticals and materials science (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiviral Activity The antimicrobial and antiviral activities of related compounds have been a significant area of research. Oxazolidinone analogs, for instance, have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens. These findings highlight the potential of such compounds for treating infectious diseases, including those caused by drug-resistant bacteria (Zurenko et al., 1996). Additionally, novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis, indicating the potential for these compounds in antiviral therapy (Ghosh et al., 2008).
Antitumor and Antiproliferative Activities The antitumor and antiproliferative activities of quinazolinyl acetamides have been explored in several studies. Compounds in this category have been synthesized and evaluated for their effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation. These activities suggest the potential of such compounds in the development of new anticancer therapies (Alagarsamy et al., 2015). Moreover, thiophene analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and tested as inhibitors of tumor cell growth, further supporting the anticancer potential of these compounds (Forsch, Wright, & Rosowsky, 2002).
Selective Fluorescent Sensing One innovative application of compounds related to N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is in the development of selective fluorescent sensors. Research has been conducted on the synthesis of fluorescent sensors based on quinoline platforms that show high selectivity and sensitivity for detecting specific metal ions, such as cadmium, in various environments. This ability to distinguish between similar ions highlights the potential for these compounds in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).
属性
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-23-18(26)9-12-8-13(6-7-15(12)22-23)21-17(25)10-24-11-20-16-5-3-2-4-14(16)19(24)27/h2-5,9,11,13H,6-8,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBKILUTZRGDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

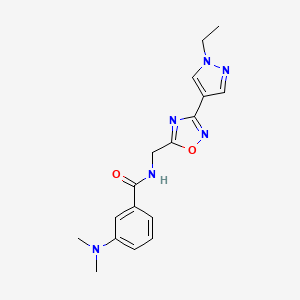

![Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2450245.png)
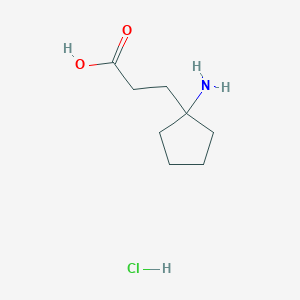
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2450250.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450253.png)
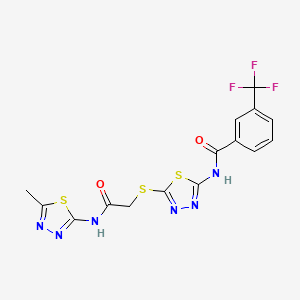
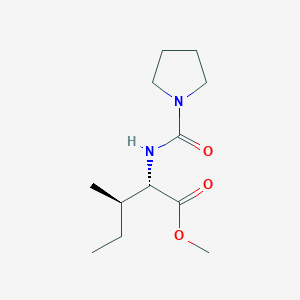
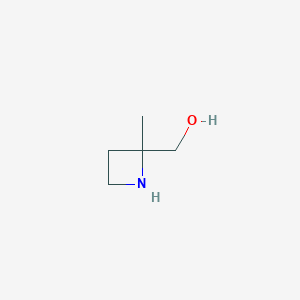
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2450257.png)
![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2450258.png)
